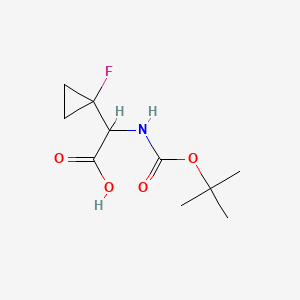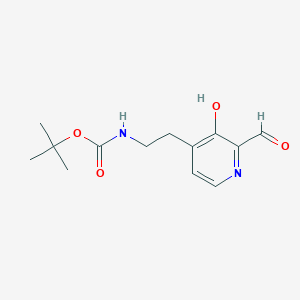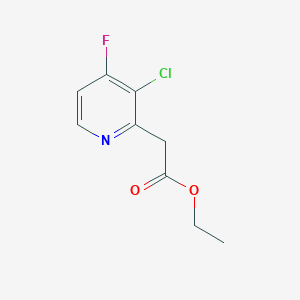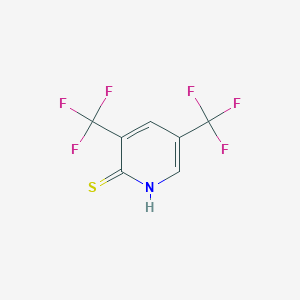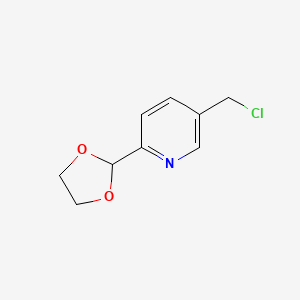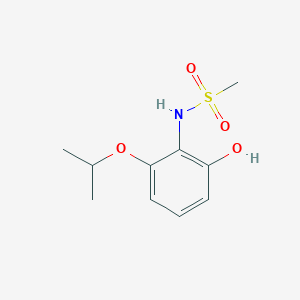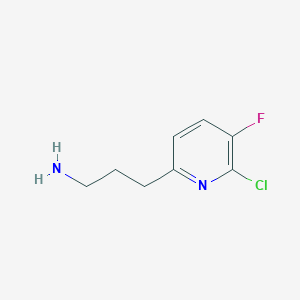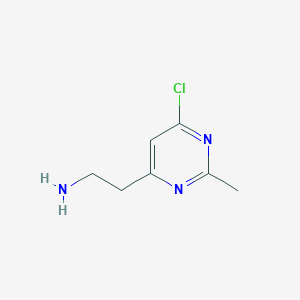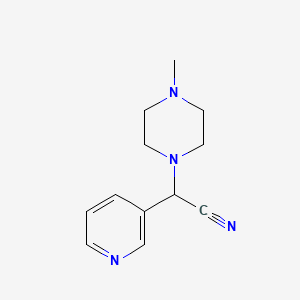
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile typically involves the reaction of 4-methylpiperazine with a suitable pyridine derivative under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-methylpiperazine with a halogenated pyridine derivative.
Condensation reactions: Using aldehydes or ketones as intermediates to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidation products.
Reduction: Reduction of nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine N-oxides.
Reduction: May yield primary or secondary amines.
Substitution: May yield various substituted pyridine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile would depend on its specific biological target. Generally, it may involve:
Binding to receptors: Interacting with specific proteins or enzymes.
Modulating pathways: Affecting biochemical pathways involved in disease processes.
類似化合物との比較
Similar Compounds
2-(4-Methylpiperazin-1-YL)-2-(pyridin-2-YL)acetonitrile: Similar structure but with a different position of the pyridine ring.
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile: Another positional isomer.
2-(4-Methylpiperazin-1-YL)-2-(quinolin-3-YL)acetonitrile: Featuring a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-5-7-16(8-6-15)12(9-13)11-3-2-4-14-10-11/h2-4,10,12H,5-8H2,1H3 |
InChIキー |
ZOHRMSKZXAVFLO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(C#N)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



